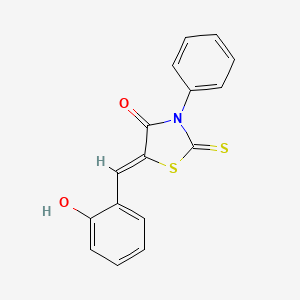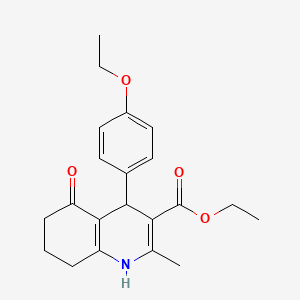![molecular formula C21H23NO8 B11705826 (2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)
(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-Dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid is an organic compound characterized by the presence of multiple methoxy groups attached to aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,4,5-trimethoxybenzoic acid and 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide intermediate.
Esterification: The intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated derivatives with potential for further functionalization.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine:
Drug Development:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Polymer Science: Incorporation into polymer matrices to enhance material properties such as thermal stability and conductivity.
Agriculture: Potential use as a precursor for agrochemicals with improved efficacy and environmental profiles.
作用机制
The mechanism by which (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The presence of multiple methoxy groups can enhance its binding affinity and selectivity for certain targets, leading to desired biological outcomes.
相似化合物的比较
- (2E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid
- (2E)-3-(3,4,5-trimethoxyphenyl)-2-propenoic acid
- (2E)-3-(2,4-dimethoxyphenyl)-2-propenoic acid
Uniqueness: The unique combination of methoxy groups and the formamido moiety in (2E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enoic acid distinguishes it from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C21H23NO8 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
(E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C21H23NO8/c1-26-14-7-6-12(16(11-14)27-2)8-15(21(24)25)22-20(23)13-9-17(28-3)19(30-5)18(10-13)29-4/h6-11H,1-5H3,(H,22,23)(H,24,25)/b15-8+ |
InChI 键 |
HLZFUSLLUUXKHO-OVCLIPMQSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705806.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705812.png)

